tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate
Description
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is an organic compound that features a tert-butyl carbamate group linked to an ethyl chain, which is further connected to a 1,3,4-oxadiazole ring substituted with a methylsulfanyl group
Properties
CAS No. |
843623-19-8 |
|---|---|
Molecular Formula |
C10H17N3O3S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3S/c1-10(2,3)16-8(14)11-6-5-7-12-13-9(15-7)17-4/h5-6H2,1-4H3,(H,11,14) |
InChI Key |
TWTCQFYLJAWJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)SC |
solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with an appropriate oxadiazole derivative under controlled conditions. The reaction may involve the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring and the methylsulfanyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog without the oxadiazole ring.
N-Boc-ethylenediamine: Contains a similar carbamate group but with different substituents.
Tert-butyl (4-bromobutyl)carbamate: Another carbamate derivative with a different alkyl chain
Uniqueness
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is unique due to the presence of the 1,3,4-oxadiazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties
Biological Activity
Tert-butyl N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of oxadiazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a tert-butyl group and a methylsulfanyl substituent on the oxadiazole ring, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for various metabolic pathways. For example, studies have suggested that oxadiazole derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation.
- Receptor Binding : It may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways. This property is particularly relevant in the context of drug design for therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer potential of oxadiazole derivatives. For instance:
- Case Study 1 : A study evaluated a series of oxadiazole compounds for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant antiproliferative activity with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | A549 (Lung) | 8.2 |
| This compound | HeLa (Cervical) | 6.5 |
Antioxidant Activity
Research has also highlighted the antioxidant properties of oxadiazole derivatives:
- Case Study 2 : A comparative study on various substituted oxadiazoles showed that those containing methylthio groups exhibited enhanced antioxidant capacity as measured by the Ferric Reducing Ability of Plasma (FRAP) assay .
| Compound | FRAP Value |
|---|---|
| Compound C | 1500 µM |
| Compound D | 2207 µM |
| This compound | 1800 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
